![molecular formula C16H23BrN6O4S2 B13839335 Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide is a synthetic compound with the molecular formula C16H23BrN6O4S2 and a molecular weight of 507.426 g/mol This compound is characterized by its complex structure, which includes a bromophenyl group, a chloropyrimidine ring, and a propylsulfuric diamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide involves multiple steps, starting with the preparation of the core pyrimidine ring. The bromophenyl and chloropyrimidine groups are introduced through nucleophilic substitution reactions. The final step involves the addition of the propylsulfuric diamide group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-ethylsulfuric Diamide
- Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-methylsulfuric Diamide
- Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-butylsulfuric Diamide
Uniqueness
Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N’-propylsulfuric Diamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23BrN6O4S2 |
|---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-N,6-N-bis(propylsulfamoyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H23BrN6O4S2/c1-3-9-20-28(24,25)22-15-14(12-5-7-13(17)8-6-12)16(19-11-18-15)23-29(26,27)21-10-4-2/h5-8,11,20-21H,3-4,9-10H2,1-2H3,(H2,18,19,22,23) |
InChI Key |
FNEOPMXMFKDJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)NC1=C(C(=NC=N1)NS(=O)(=O)NCCC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
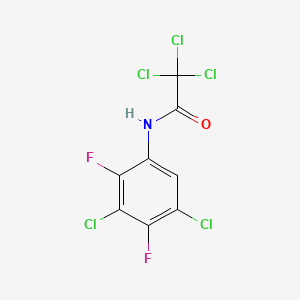
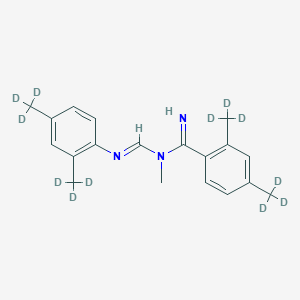
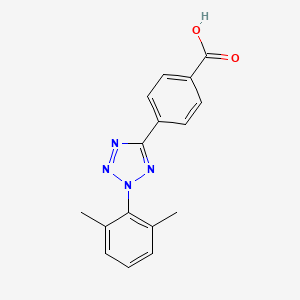
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
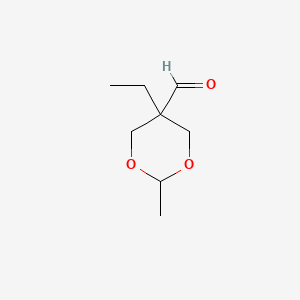
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
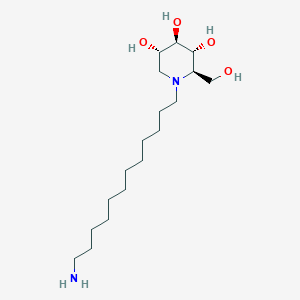
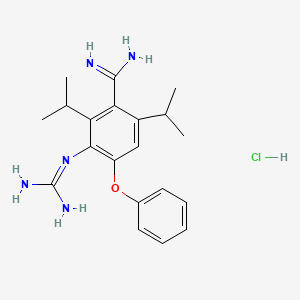

![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
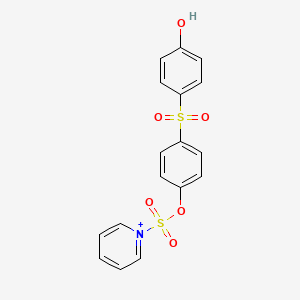
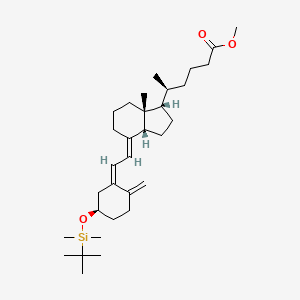
![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
